

Application Notes and Protocols for Polymer Dots (Pdots) in Super-Resolution Microscopy

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Compound of Interest

Compound Name: 8-M-PDOT

Cat. No.: B1664216

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A Note on **8-M-PDOT**: Extensive searches for "8-M-PDOT" did not yield specific results in the context of super-resolution microscopy. It is possible that this is a novel or internal designation for a compound not yet widely documented in scientific literature. However, the closely related and well-researched field of semiconducting polymer dots (Pdots) offers a wealth of information and applications in advanced imaging techniques. This document provides detailed application notes and protocols for the use of Pdots in super-resolution microscopy, a field where their exceptional brightness and photostability are highly advantageous.

Introduction to Polymer Dots (Pdots)

Semiconducting polymer dots (Pdots) are a class of fluorescent nanoparticles that have emerged as powerful tools for biological imaging.[1] Comprised of π -conjugated polymers, Pdots exhibit extraordinary fluorescence brightness, excellent photostability, and tunable optical properties.[1][2] Their high absorption cross-sections and quantum yields make them significantly brighter than conventional organic dyes and even quantum dots in many cases.[2][3] These properties, combined with their biocompatibility, make Pdots exceptional candidates for demanding applications such as super-resolution microscopy.[4]

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of light to visualize cellular structures at the nanoscale.[5] The intense light fields used in these techniques necessitate fluorescent probes with high photostability, a key feature of Pdots.[4]

Quantitative Data of Pdots for Super-Resolution Microscopy

The performance of fluorescent probes in super-resolution imaging is dictated by their photophysical properties. The following table summarizes key quantitative data for Pdots, highlighting their suitability for these advanced techniques.

Property	Value	Significance in Super-Resolution Microscopy
Resolution Achieved (STED)	~71 nm	Demonstrates the ability of Pdots to function as effective probes for sub-diffraction imaging. [4]
Quantum Yield (QY)	Up to 49-60%	A high quantum yield contributes to the high brightness of Pdots, enabling clear imaging with lower excitation power. [1] [2]
Photostability	Superior to conventional dyes	Pdots exhibit remarkable resistance to photobleaching under the high laser intensities used in STED microscopy. [4]
Size (Hydrodynamic Diameter)	~16 - 51 nm	The nanoparticle size is crucial for ensuring access to cellular structures and minimizing steric hindrance. [2] [4]
Emission Wavelengths	Tunable (visible to NIR)	The ability to synthesize Pdots with a wide range of emission colors is ideal for multicolor and multiplexed imaging. [3] [6] [7]
Stokes Shift	Large	A large separation between excitation and emission maxima simplifies filter design and improves signal-to-noise ratio. [4]

Experimental Protocols

Protocol 1: Preparation and Bioconjugation of Pdots for Cellular Imaging

This protocol describes the preparation of Pdots via nanoprecipitation and their subsequent conjugation to biotin for targeted labeling.

Materials:

- Conjugated polymer (e.g., PFBT)
- Amphiphilic polymer for functionalization (e.g., PS-PEG-COOH)
- Tetrahydrofuran (THF)
- Deionized water
- Biotin-PEG-amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS)

Procedure:

- Pdot Synthesis:
 1. Dissolve the conjugated polymer and PS-PEG-COOH in THF.
 2. Rapidly inject the polymer solution into deionized water while sonicating.
 3. Continue sonication for 2 minutes.
 4. Filter the solution through a 0.2 μm syringe filter to remove any large aggregates.
 5. Purify the Pdots by dialysis against deionized water.
- Biotin Conjugation:

1. Activate the carboxyl groups on the Pdot surface by adding EDC and NHS to the Pdot solution in PBS.
2. Incubate for 30 minutes at room temperature.
3. Add Biotin-PEG-amine and incubate for another 2 hours at room temperature.
4. Remove excess unconjugated biotin by dialysis against PBS.

Protocol 2: STED Microscopy of Pdot-Labeled Cellular Structures

This protocol outlines the steps for labeling and imaging cells with biotinylated Pdots using STED microscopy.

Materials:

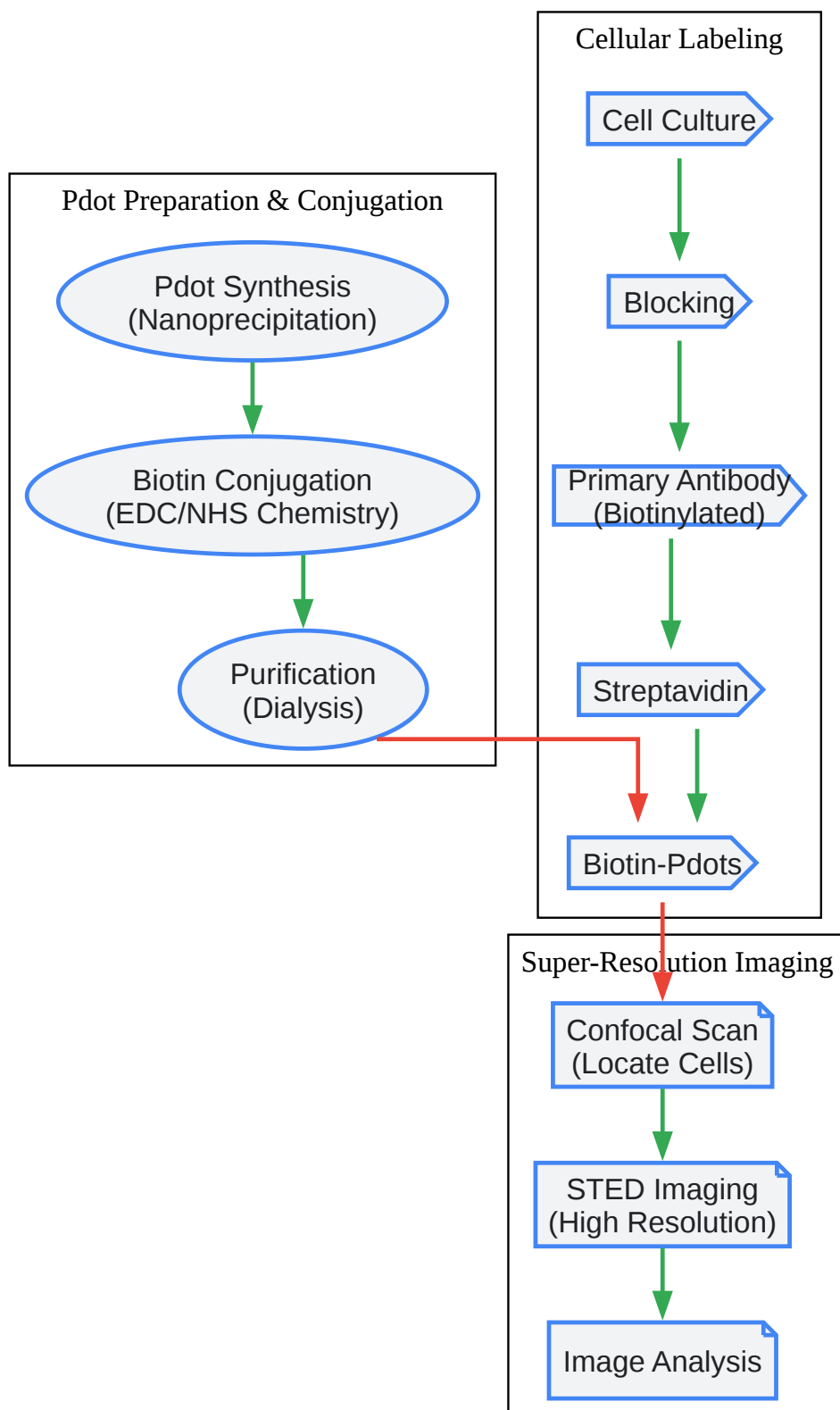
- Cells cultured on glass-bottom dishes
- Biotinylated primary antibody specific to the target of interest
- Streptavidin
- Biotinylated Pdots
- Paraformaldehyde (PFA) for fixation (optional)
- Bovine Serum Albumin (BSA) for blocking

Procedure:

- Cell Culture and Labeling:
 1. Seed cells on glass-bottom dishes and culture overnight.
 2. Fix the cells with 4% PFA for 10 minutes (if not performing live-cell imaging).
 3. Wash the cells three times with PBS.

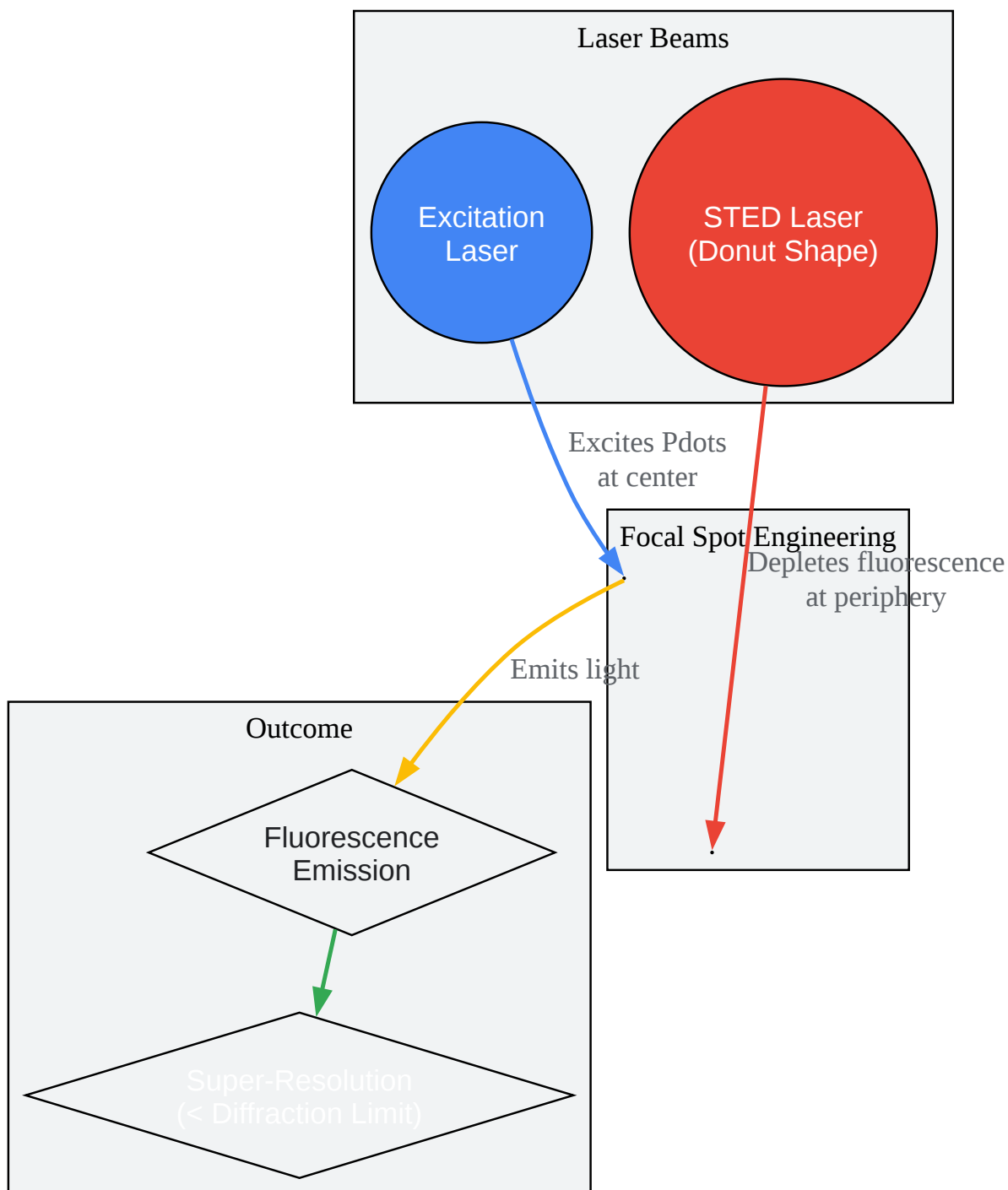
4. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
 5. Incubate the cells with the biotinylated primary antibody for 1 hour.
 6. Wash the cells three times with PBS.
 7. Incubate with streptavidin for 30 minutes.
 8. Wash the cells three times with PBS.
 9. Incubate with biotinylated Pdots for 30 minutes.
 10. Wash the cells three times with PBS to remove unbound Pdots.
- STED Imaging:
 1. Mount the dish on the STED microscope.
 2. Locate the labeled cells using the confocal mode with the appropriate excitation laser (e.g., 506 nm).
 3. Switch to STED mode and apply the depletion laser (e.g., 760 nm).
 4. Optimize the depletion laser power to achieve the desired resolution while minimizing phototoxicity.
 5. Acquire images with a pixel size appropriate for the expected resolution (e.g., 20-30 nm).

Visualizations



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Caption: Experimental workflow for super-resolution imaging using Pdots.



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Caption: Principle of STED microscopy using Pdot probes.

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